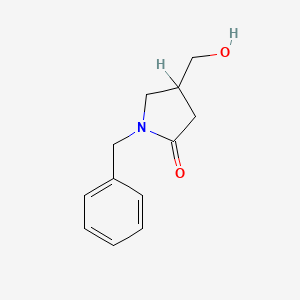

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNWTBGLUKBKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914502 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-69-3 | |

| Record name | 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96449-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WEB-1868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its rigid, chiral scaffold and the presence of a reactive hydroxymethyl group make it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| CAS Number | 96449-69-3 | [2] |

| Melting Point | 130-133 °C (for a related compound) | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in water, dimethyl sulfoxide, methanol, and chloroform. | [1] |

| XLogP3 | 0.5 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the benzylation of a pre-existing 4-hydroxymethyl-2-pyrrolidinone scaffold. This approach is favored for its high yields and the ready availability of the starting materials.

Experimental Protocol: Benzylation of 4-Hydroxymethyl-2-pyrrolidinone

This protocol is based on established methods for the N-alkylation of lactams.

Materials:

-

4-Hydroxymethyl-2-pyrrolidinone

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Deprotonation: A solution of 4-hydroxymethyl-2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation of the lactam nitrogen.

-

Benzylation: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 equivalents) in anhydrous DMF is added dropwise via the dropping funnel. The reaction is then allowed to proceed at room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.

-

Anhydrous Solvents: Anhydrous DMF is used as the solvent to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation and subsequent alkylation reactions.

-

Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reactions and prevent side reactions.

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts, ensuring a high purity of the final compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm corresponding to the five protons of the benzyl group.

-

Benzyl CH₂: A singlet at approximately δ 4.50 ppm.

-

Hydroxymethyl CH₂: A doublet at approximately δ 3.50-3.60 ppm.

-

Pyrrolidinone Ring Protons: Multiplets in the range of δ 2.00-3.40 ppm.

-

Hydroxyl Proton: A broad singlet which can vary in chemical shift depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak around δ 175 ppm.

-

Aromatic Carbons: Peaks in the region of δ 127-137 ppm.

-

Benzyl CH₂ Carbon: A peak around δ 49 ppm.

-

Hydroxymethyl CH₂ Carbon: A peak around δ 65 ppm.

-

Pyrrolidinone Ring Carbons: Peaks in the range of δ 25-55 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp peak around 1680 cm⁻¹.

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

-

C-O Stretch: A peak in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 205. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the benzyl group, and other characteristic fragments of the pyrrolidinone ring.[3]

Applications in Drug Development

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. This compound serves as a versatile intermediate for the synthesis of analogues of these important pharmaceuticals.

Precursor for Acetylcholinesterase Inhibitors

The development of inhibitors for acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease. The core structure of this compound is analogous to moieties found in potent AChE inhibitors. For instance, the N-benzylpiperidine moiety is a crucial component of the Alzheimer's drug Donepezil.[4] The pyrrolidinone ring in our compound of interest can be seen as a bioisosteric replacement for the piperidine ring, and the hydroxymethyl group provides a convenient handle for further chemical modifications to optimize binding to the active site of the enzyme.

Caption: Role of the compound in developing AChE inhibitors.

Building Block for Racetam Analogues

The 2-pyrrolidinone structure is the defining feature of the "racetam" class of nootropic drugs, such as Piracetam and Levetiracetam. These drugs are known for their cognitive-enhancing effects. The benzyl group in this compound can be readily removed via hydrogenolysis, providing access to a functionalized pyrrolidinone core that can be further elaborated into novel racetam analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse and complex molecular libraries. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted and holds promise for the future of medicinal chemistry.

References

- PubChem. This compound.

- PubChemLite. This compound. [Link]

- PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

Sources

- 1. Buy (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide [smolecule.com]

- 2. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its role as a chiral building block in the creation of novel therapeutic agents. Furthermore, this guide outlines standard analytical characterization techniques and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, which contribute to desirable pharmacokinetic profiles.[1][2] The pyrrolidinone structure offers a unique combination of features:

-

Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (C=O), facilitating interactions with biological targets.

-

Chiral Center Potential: The carbon atoms of the ring can be stereogenic, allowing for the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.[3]

-

Metabolic Stability: The cyclic amide is generally resistant to metabolic degradation, contributing to improved in vivo stability.

-

Versatile Functionality: The pyrrolidinone ring can be readily functionalized at various positions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

This compound (CAS Number: 96449-69-3 ) is a prominent member of this class of compounds. The presence of the N-benzyl group enhances lipophilicity and can engage in π-π stacking interactions, while the hydroxymethyl group at the 4-position provides a convenient handle for further chemical modification.[5] This unique combination of features makes it a valuable intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvent systems, assessing its potential for oral absorption, and designing appropriate purification strategies.

| Property | Value | Source |

| CAS Number | 96449-69-3 | PubChem[5] |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[5] |

| Molecular Weight | 205.25 g/mol | PubChem[5] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |

| XLogP3 | 0.5 | PubChem[5] |

Spectroscopic Characterization

Analytical techniques are crucial for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected chemical shifts (δ) in CDCl₃ are:

-

~7.2-7.4 ppm (m, 5H, Ar-H)

-

~4.4 ppm (s, 2H, N-CH₂-Ph)

-

~3.6 ppm (d, 2H, -CH₂-OH)

-

~3.2-3.4 ppm (m, 2H, N-CH₂)

-

~2.3-2.6 ppm (m, 1H, CH)

-

~2.1-2.3 ppm (m, 2H, CH₂)

-

~1.8 ppm (t, 1H, -OH)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts (δ) in CDCl₃ are:

-

~175 ppm (C=O)

-

~137 ppm (Ar-C)

-

~128-129 ppm (Ar-CH)

-

~65 ppm (-CH₂-OH)

-

~50 ppm (N-CH₂-Ph)

-

~48 ppm (N-CH₂)

-

~40 ppm (CH)

-

~30 ppm (CH₂)

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies (ν) are:

-

~3400 cm⁻¹ (O-H stretch, broad)

-

~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic)

-

~1680 cm⁻¹ (C=O stretch, lactam)

-

~1450 cm⁻¹ (C=C stretch, aromatic)

-

~1050 cm⁻¹ (C-O stretch)

-

-

MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Expected m/z for [M+H]⁺: 206.1176

-

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the Michael addition of benzylamine to itaconic acid, followed by reduction and cyclization. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

Itaconic acid

-

Benzylamine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Michael Addition:

-

In a round-bottom flask, dissolve itaconic acid (1 equivalent) in methanol.

-

To this solution, add benzylamine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.5 equivalents) in portions, maintaining the temperature below 10 °C. The addition is exothermic and will cause gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reduction by TLC.

-

-

Work-up and Cyclization:

-

Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and heat the mixture to reflux for 8-12 hours to induce lactamization.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of complex, biologically active molecules.

As a Chiral Intermediate

The prochiral center at the 4-position of the pyrrolidinone ring allows for the stereoselective synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[3] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a versatile starting point for the synthesis of a wide range of chiral molecules.

Precursor for Bioactive Molecules

The pyrrolidinone core is present in a variety of therapeutic agents with diverse biological activities, including:[2]

-

Anticancer agents: The pyrrolidinone scaffold can be elaborated to interact with various cancer-related targets.

-

Antimicrobial agents: Modifications of the pyrrolidinone ring have led to the discovery of potent antibacterial and antifungal compounds.

-

Central Nervous System (CNS) active agents: The ability of the pyrrolidinone moiety to cross the blood-brain barrier has made it an attractive scaffold for the development of drugs targeting CNS disorders.[6]

Caption: Applications of this compound in synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified as follows:

-

Skin Irritation: May cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[7]

-

First Aid:

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, including the privileged pyrrolidinone scaffold, the N-benzyl group, and the reactive hydroxymethyl functionality, make it an ideal starting material for the synthesis of a diverse range of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthesis protocol, its key applications, and essential safety information. By understanding and applying the principles outlined herein, researchers and scientists can effectively and safely utilize this compound to advance their research and contribute to the development of novel therapeutics.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).

- This compound. (n.d.). PubChem. [Link]

- Pyrrolidone deriv

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

Sources

- 1. 1-Benzyl-2-pyrrolidinone(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Nomenclature and Identification of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Abstract: This technical guide provides an in-depth analysis of the chemical compound 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, a key intermediate in pharmaceutical research and organic synthesis. For researchers, scientists, and drug development professionals, precise identification of such building blocks is paramount to ensure reproducibility and success in complex synthetic pathways. This document serves as a definitive reference for the compound's nomenclature, including its systematic IUPAC name, CAS Registry Number, and an extensive list of synonyms. Furthermore, it details its core physicochemical properties, discusses its relevance within the broader context of medicinal chemistry, and presents a logical workflow for unambiguous compound verification.

Core Molecular Identity

At the heart of any chemical study is the unambiguous identification of the molecule . This compound is a derivative of pyrrolidin-2-one, featuring a benzyl group attached to the nitrogen atom and a hydroxymethyl substituent at the 4-position of the five-membered ring. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable pharmacological properties.[1]

The presence of the N-benzyl group often serves as a protecting group in multi-step syntheses, while the primary alcohol of the hydroxymethyl group provides a reactive handle for further functionalization, making this compound a versatile building block.[2]

Caption: 2D Structure of this compound.

Systematic Identifiers

For rigorous scientific communication and database searching, systematic identifiers are indispensable. The primary identifiers for this compound are:

-

IUPAC Name: this compound[3]

-

CAS Registry Number: 96449-69-3[3]

-

Molecular Formula: C₁₂H₁₅NO₂[3]

-

SMILES: C1C(CN(C1=O)CC2=CC=CC=C2)CO[3]

-

InChI Key: KJNWTBGLUKBKME-UHFFFAOYSA-N[3]

Synonym Compendium

In literature, patents, and commercial catalogs, a single compound can be referred to by numerous names. This section provides a comprehensive list of known synonyms and database identifiers to facilitate exhaustive literature searches and material procurement.

Alternative Chemical Names

-

4-(Hydroxymethyl)-1-benzylpyrrolidin-2-one[3]

-

1-Benzyl-4-(hydroxymethyl)-2-pyrrolidone[3]

-

1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone[3]

-

(+-)-1-Benzyl-4-hydroxymethylpyrrolidin-2-one[3]

-

1-benzyl-4-hydroxymethyl-pyrrolidine-2-one[3]

-

2-Pyrrolidinone, 4-(hydroxymethyl)-1-(phenylmethyl)-[3]

Commercial and Database Identifiers

-

PubChem CID: 178824[3]

-

DSSTox Substance ID: DTXSID50914502[3]

-

European Community (EC) Number: 870-013-1[3]

-

MFCD Number: MFCD10003985[3]

-

WEB-1868 [3]

Physicochemical Characteristics

A summary of the key chemical and physical properties is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 205.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 205.110278721 Da | PubChem[3] |

| XLogP3 (Predicted) | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |

| Predicted Collision Cross Section | 145.4 Ų ([M+H]⁺) | PubChemLite[4] |

Workflow for Compound Verification

In a research setting, ensuring the identity and purity of a starting material is a critical, self-validating step. The following workflow illustrates the logical process a scientist should follow to confirm that a supplied chemical is indeed this compound.

Caption: Logical workflow for the verification of a chemical intermediate.

Role in Synthesis and Drug Discovery

The utility of this compound extends beyond its identity as a catalog chemical; it is a functional building block in the synthesis of more complex molecular architectures.

The Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry. Its non-planar, sp³-rich structure provides three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets.[1] This contrasts with flat, aromatic systems and allows for the precise spatial orientation of functional groups. The nitrogen atom acts as a key pivot point for substitution, influencing basicity, polarity, and pharmacokinetic properties.[1]

Synthetic Utility

This specific molecule offers two primary points for synthetic elaboration:

-

The N-Benzyl Group: While it can be a permanent feature of a final molecule, it is more commonly employed as a protecting group for the pyrrolidinone nitrogen. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, unmasking the secondary amide for further reaction.

-

The Hydroxymethyl Group: This primary alcohol is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or used in esterification or etherification reactions.

These features make it a valuable precursor for creating libraries of compounds for screening or for the targeted synthesis of complex pharmaceutical agents, including potential treatments for neurological disorders.[2]

Illustrative Synthetic Pathway

The synthesis of substituted pyrrolidinones often involves the cyclization of linear precursors. A representative, though generalized, pathway to a molecule like this compound could involve the reduction of a suitable ester followed by cyclization and N-alkylation.

Caption: A generalized synthetic scheme for producing the target scaffold.

Conclusion

Precise molecular identification is the bedrock of chemical and pharmaceutical research. This compound, with its array of synonyms and identifiers, exemplifies the need for a systematic approach to verification. By utilizing canonical identifiers like the CAS number and cross-referencing with authoritative databases, researchers can mitigate ambiguity. Understanding its role as a versatile synthetic intermediate, characterized by the strategic placement of its benzyl and hydroxymethyl functional groups, empowers scientists to effectively leverage this valuable building block in the complex landscape of drug discovery and development.

References

- Title: this compound Source: PubChem URL:[Link]

- Title: Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)

- Title: (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)

- Title: 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid Source: PubChem URL:[Link]

- Title: this compound Source: PubChemLite URL:[Link]

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]

- Title: Synthesis of Example 1 N-Hydroxy-N-[4-(1-pyrrolidyl)benzyl]urea Source: PrepChem.com URL:[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Introduction to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

This compound belongs to the class of γ-lactams, which are five-membered cyclic amides. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The N-benzyl group provides lipophilicity and potential for aromatic interactions, while the hydroxymethyl substituent at the C4 position introduces a site for hydrogen bonding and further functionalization.

Molecular Structure and Properties:

The structural features of this molecule, including the amide carbonyl, the aromatic ring, the aliphatic pyrrolidinone ring, and the primary alcohol, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural confirmation in a research and development setting.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the pyrrolidinone ring protons, the hydroxymethyl protons, and the hydroxyl proton. The number of signals corresponds to the number of chemically non-equivalent protons in the molecule.[3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region.[4][5] |

| Benzylic (N-CH₂) | ~4.50 | Singlet (or AB quartet) | 2H | Protons adjacent to the nitrogen and the aromatic ring are deshielded. They may appear as a singlet or, if diastereotopic, an AB quartet.[5][6] |

| Hydroxymethyl (C-CH₂-OH) | 3.50 - 3.70 | Doublet of doublets | 2H | These protons are adjacent to a chiral center (C4) and are diastereotopic, hence they will likely show complex splitting. |

| Pyrrolidinone H4 | 2.60 - 2.80 | Multiplet | 1H | This proton is adjacent to the hydroxymethyl group and two methylene groups in the ring. |

| Pyrrolidinone H3 | 2.40 - 2.60 | Multiplet | 2H | These protons are adjacent to the carbonyl group and the C4 methine. |

| Pyrrolidinone H5 | 3.20 - 3.40 | Multiplet | 2H | These protons are adjacent to the nitrogen atom. |

| Hydroxyl (OH) | Variable | Broad singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with trace water, leading to a broad signal. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~175 | The amide carbonyl carbon is significantly deshielded.[7] |

| Aromatic (ipso-C) | ~138 | The carbon attached to the benzyl group. |

| Aromatic (ortho, meta, para-C) | 127 - 129 | Standard chemical shifts for benzene ring carbons.[7] |

| Hydroxymethyl (CH₂-OH) | ~65 | Carbon attached to an oxygen atom is deshielded. |

| Benzylic (N-CH₂) | ~49 | Carbon adjacent to nitrogen and the aromatic ring.[7] |

| Pyrrolidinone C5 | ~48 | Carbon adjacent to the nitrogen atom. |

| Pyrrolidinone C3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |

| Pyrrolidinone C4 | ~38 | Aliphatic carbon bearing the hydroxymethyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral width: 0-200 ppm

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[8] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale |

| 3200 - 3500 | O-H stretch | Alcohol | Broad, Strong | Characteristic of the hydroxyl group, often broadened due to hydrogen bonding.[9] |

| 3000 - 3100 | C-H stretch | Aromatic | Medium | Aromatic C-H stretching vibrations.[10][11] |

| 2850 - 3000 | C-H stretch | Aliphatic | Medium | Aliphatic C-H stretching from the pyrrolidinone ring and methylene groups.[10] |

| ~1680 | C=O stretch | Amide (Lactam) | Strong, Sharp | The carbonyl group of the five-membered lactam ring absorbs at a characteristic frequency.[12][13] |

| 1450 - 1600 | C=C stretch | Aromatic | Medium-Weak | Aromatic ring skeletal vibrations.[13] |

| 1000 - 1300 | C-O stretch | Alcohol | Strong | C-O stretching of the primary alcohol.[9] |

| 1200 - 1350 | C-N stretch | Amide | Medium | C-N stretching of the lactam. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[14]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 205.25. For high-resolution mass spectrometry, the exact mass would be 205.1103.[1]

-

Key Fragmentation Patterns: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[15][16]

-

Loss of the benzyl group (C₇H₇): A prominent peak at m/z 91 corresponding to the tropylium cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond. The remaining fragment would have an m/z of 114.

-

Loss of the hydroxymethyl group (CH₂OH): Cleavage of the C-C bond between the pyrrolidinone ring and the hydroxymethyl group would result in a fragment with the loss of 31 mass units (m/z 174).

-

Ring opening and subsequent fragmentations: The pyrrolidinone ring can undergo various ring-opening fragmentations, leading to a complex pattern in the lower mass region.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or couple the output of a gas chromatograph (GC) or liquid chromatograph (LC) to the mass spectrometer.

-

Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show a prominent protonated molecule [M+H]⁺ at m/z 206.1176.[17]

-

Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Sources

- 1. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. eprints.usm.my [eprints.usm.my]

- 6. 1-Benzyl-2-pyrrolidinone(5291-77-0) 1H NMR [m.chemicalbook.com]

- 7. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

Biological activity of N-benzylpyrrolidinone derivatives

An In-Depth Technical Guide to the Biological Activities of N-benzylpyrrolidinone Derivatives

Abstract

The N-benzylpyrrolidinone scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by N-benzylpyrrolidinone derivatives, intended for researchers, scientists, and professionals in drug development. We delve into the key pharmacological domains where these compounds have shown significant promise, including their roles as anticonvulsant, nootropic, antimicrobial, and anti-inflammatory agents. This document synthesizes field-proven insights with technical accuracy, explaining the causality behind experimental designs and structure-activity relationships. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are provided to create a self-validating and authoritative resource for advancing research in this critical area of drug discovery.

The N-benzylpyrrolidinone Scaffold: A Foundation for Therapeutic Innovation

The N-benzylpyrrolidinone core consists of a five-membered lactam (pyrrolidin-2-one) ring N-substituted with a benzyl group. This structural motif is prevalent in a wide array of biologically active compounds. The pyrrolidinone ring itself is a key pharmacophore found in the "racetam" class of nootropic drugs, such as piracetam and levetiracetam[1][2]. The addition of the N-benzyl group introduces a lipophilic aromatic moiety that can be crucial for penetrating the blood-brain barrier and engaging in specific hydrophobic and π-stacking interactions with biological targets. The versatility of this scaffold lies in the potential for substitution on both the benzyl ring and the pyrrolidinone core, allowing for fine-tuning of physicochemical properties and pharmacological activity.

Core Synthesis Strategies

The rational design of novel derivatives is predicated on robust and flexible synthetic methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Dieckmann Cyclization

A common and effective method for constructing the pyrrolidinone ring is through Dieckmann cyclization. This intramolecular condensation of a diester is a reliable strategy for forming the five-membered ring system. Subsequent steps can include hydrolysis and decarboxylation to yield the final N-benzylpyrrolidinone core.

A representative synthesis might begin with readily available materials like ethyl acrylate, proceeding through addition, substitution, cyclization, and finally hydrolytic decarboxylation to yield the target N-benzyl-3-pyrrolidinone[3]. The causality here is efficiency; starting from simple commercial precursors allows for scalable production. Modifying the initial benzylamine or the acrylate derivative allows for the introduction of diversity elements early in the synthesis.

Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinone

This protocol is a representative example based on established chemical principles for the synthesis of the core scaffold[3][4].

Materials:

-

Ethyl acrylate

-

Benzylamine

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

Step-by-Step Methodology:

-

Synthesis of Ethyl 3-benzylaminopropionate: React benzylamine with ethyl acrylate. This Michael addition is a foundational carbon-nitrogen bond-forming reaction, chosen for its high efficiency and atom economy.

-

Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from Step 1 is reacted with an appropriate C2-synthon (e.g., ethyl chloroacetate) to introduce the second ester group required for cyclization.

-

Dieckmann Cyclization: The resulting diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The base deprotonates the α-carbon, initiating an intramolecular nucleophilic attack to form the five-membered ring[4]. This step is critical and must be performed under anhydrous conditions to prevent quenching of the base and hydrolysis of the esters.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically using acidic conditions (e.g., refluxing with HCl), to yield the final N-benzyl-3-pyrrolidone product[3].

-

Purification: The crude product is purified via vacuum distillation to yield the final compound with high purity.

Visualization: Synthetic Workflow

Caption: General synthetic pathway for N-benzylpyrrolidinone derivatives.

Anticonvulsant and Antiepileptic Properties

One of the most extensively studied biological activities of N-benzylpyrrolidinone derivatives is their potent anticonvulsant effect. These compounds have demonstrated broad-spectrum efficacy in preclinical seizure models, positioning them as promising candidates for new antiepileptic drugs (AEDs).

Mechanism of Action and SAR

The anticonvulsant activity of these derivatives often arises from a multi-target mechanism. By designing hybrid molecules that combine structural fragments of known AEDs like ethosuximide, levetiracetam, and lacosamide, researchers have developed compounds with a wide therapeutic window[2][5].

A key breakthrough was the identification of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, or (R)-AS-1, as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2)[6]. EAAT2 is crucial for clearing synaptic glutamate; its enhancement helps to reduce neuronal hyperexcitability, a hallmark of epilepsy. This specific mechanism is novel among AEDs and highlights the therapeutic potential of this chemical class[6].

Structure-activity relationship (SAR) studies have revealed that:

-

Stereochemistry is critical: For N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer[7].

-

Substitutions on the pyrrolidinone ring: 3,3-dialkyl and 3-alkyl-3-benzyl substitutions have proven effective in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models[8].

-

Hybrid Structures: Combining the pyrrolidine-2,5-dione of ethosuximide with an N-benzyl propanamide side chain yields compounds with potent, broad-spectrum activity[1][2][5].

Data Summary: Anticonvulsant Efficacy

The following table summarizes the efficacy of representative N-benzylpyrrolidinone derivatives compared to standard AEDs in mouse models. The Protective Index (PI = TD50/ED50) is a critical measure of the compound's safety margin.

| Compound | Seizure Model | ED₅₀ (mg/kg, i.p.) | Protective Index (PI) | Reference |

| 3-benzyl-3-ethyl lactam (7j) | PTZ | 42 | 3.00 | [8] |

| 3-benzyl-3-ethyl lactam (7j) | MES | 74 | 1.70 | [8] |

| Compound 4 | scPTZ | 42.83 | >9.3 | [5] |

| Compound 8 | MES | 54.90 | >5.5 | [5] |

| Valproic Acid (VPA) | scPTZ | 239.45 | 1.80 | [2] |

| Ethosuximide | PTZ | 161 | 2.35 | [8] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (18-25 g)

-

Corneal electrodes

-

Electroshock apparatus (e.g., Ugo Basile ECT unit)

-

Test compounds and vehicle (e.g., 0.5% methylcellulose)

-

Standard AED (e.g., Phenytoin)

Step-by-Step Methodology:

-

Animal Acclimatization: House animals in a controlled environment for at least 48 hours prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The timing between administration and the test (the "time to peak effect") must be predetermined in pharmacokinetic studies. This is a critical parameter for ensuring the evaluation is conducted at maximum compound exposure.

-

Electrode Application: Apply a drop of saline to the eyes to ensure good electrical contact with the corneal electrodes.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) via the corneal electrodes. This stimulus reliably induces a tonic hindlimb extension in unprotected animals.

-

Endpoint Measurement: The primary endpoint is the presence or absence of tonic hindlimb extension. A compound is considered protective if it prevents this seizure manifestation.

-

Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis. This quantitative measure allows for direct comparison of compound potency.

Visualization: Anticonvulsant Screening Workflow

Caption: Workflow for evaluating the anticonvulsant potential of new compounds.

Nootropic and Neuroprotective Activity

The pyrrolidinone ring is the foundational structure of racetams, a class of drugs known for their cognitive-enhancing effects. It is therefore logical that N-benzylpyrrolidinone derivatives have been investigated for similar properties.

Nebracetam: A Muscarinic Agonist

Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is a notable derivative that has been studied for its ability to improve memory and learning, particularly in patients with dementia. Its mechanism of action is primarily linked to its function as an agonist of the M1 muscarinic acetylcholine receptor[9]. Agonism at this receptor is known to enhance cholinergic neurotransmission, a pathway critical for cognitive processes that is often impaired in neurodegenerative diseases like Alzheimer's. By activating M1 receptors, nebracetam can induce a rise in intracellular Ca2+ concentration, a key event in neuronal signaling and plasticity[9].

Visualization: M1 Muscarinic Receptor Signaling

Caption: Nebracetam activates the M1 receptor, leading to downstream signaling.

Antimicrobial Activity

Bacterial infections and rising antimicrobial resistance represent a major global health threat[10]. The search for novel antibacterial agents has led to the exploration of N-benzylpyrrolidinone derivatives, which have shown promising activity.

Mechanism: Targeting DNA Gyrase

A specific class of N-benzyl-3-sulfonamidopyrrolidines, known as gyramides, has been identified as a new family of bacterial DNA gyrase inhibitors[11]. DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme at a site distinct from that of quinolone antibiotics, these compounds offer a potential new strategy for combating multidrug-resistant infections[11].

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Their activity against Gram-negative species like E. coli and P. aeruginosa is often significantly enhanced when co-administered with an efflux pump inhibitor, indicating that these compounds can be substrates for bacterial efflux pumps[11].

Data Summary: In Vitro Antibacterial Activity

| Compound | Organism | MIC (µM) with Efflux Pump Inhibitor | Reference |

| Gyramide A | E. coli | 2.5 | [11] |

| Gyramide B | E. coli | 10 | [11] |

| Gyramide C | E. coli | 80 | [11] |

| Gyramide A | S. aureus | 2.5 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final DMSO concentration should be kept constant and low (e.g., ≤1%) to avoid solvent-induced toxicity. This is a self-validating step, as a vehicle control well is mandatory.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.

-

Validation: The positive control must show robust growth, and the negative control must remain clear. This confirms the viability of the inoculum and the sterility of the medium.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of many diseases. N-benzylpyrrolidinone derivatives have been designed and synthesized as potential anti-inflammatory agents.

Mechanism: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways. Certain butenolide-based benzyl pyrrolones have been shown to suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine[12]. Other 2-pyrrolidinone derivatives have been designed as inhibitors of lipoxygenase (LOX), an enzyme involved in the production of inflammatory leukotrienes[13]. By targeting these upstream mediators, these compounds can effectively reduce the downstream inflammatory cascade.

In Vivo Efficacy and Safety

In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, novel benzyl pyrrolone derivatives demonstrated significant inhibition of inflammation, comparable to the standard NSAID indomethacin[12]. Importantly, lead compounds also showed superior gastrointestinal (GI) safety and did not cause liver damage, addressing a major drawback of traditional NSAIDs[12].

Data Summary: Anti-inflammatory Activity

| Compound | Assay | Result | Comparison | Reference |

| Compound 3b | Rat Paw Edema (5h) | 76.22% inhibition | Indomethacin: 80.98% | [12] |

| Compound 2b | Rat Paw Edema (5h) | 71.47% inhibition | Indomethacin: 80.98% | [12] |

| Compound 3b | In Vitro TNF-α | 65.03% suppression | Indomethacin: 68.84% | [12] |

| Compound 14d | Rat Paw Edema | ~47% inhibition | Indomethacin: 47% | [13] |

Conclusion and Future Directions

The N-benzylpyrrolidinone scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of potent biological activities, including anticonvulsant, nootropic, antimicrobial, and anti-inflammatory effects. The ability to modify the core structure at multiple positions provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Target Deconvolution: Elucidating the precise molecular targets for derivatives with promising but uncharacterized mechanisms of action.

-

Pharmacokinetic Optimization: Improving properties such as oral bioavailability and metabolic stability to advance preclinical candidates toward clinical development.

-

Exploration of New Therapeutic Areas: Given the scaffold's versatility, investigating its potential in other areas, such as oncology or virology, is a logical next step.

-

Advanced Drug Delivery: Developing novel formulations to enhance target site delivery, particularly for CNS indications.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of N-benzylpyrrolidinone derivatives.

References

- 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry.

- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics.

- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug.

- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science.

- Study on the synthesis of N-benzyl-3-pyrrolidinone.

- Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Bioorganic & Medicinal Chemistry.

- Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

- N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors. Journal of Medicinal Chemistry.

- Method for preparing N-benzyl-3-pyrrolidone.

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv

- Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.

- N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.

- Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflamm

- Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.

- Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar.

Sources

- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one: Synthesis, Properties, and Applications

Introduction

Within the landscape of medicinal chemistry and drug development, the pyrrolidin-2-one (or γ-lactam) scaffold is a cornerstone. Its prevalence in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals, underscores its significance as a "privileged structure." This five-membered heterocyclic core is central to the racetam class of nootropic agents, which are investigated for their cognitive-enhancing effects.

This technical guide focuses on a specific and valuable derivative: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one . This compound serves not only as a key synthetic intermediate but also as a molecule of interest due to its structural relationship to potent neuroactive agents. Its unique combination of a protected lactam nitrogen (N-benzyl group) and a reactive primary alcohol (4-hydroxymethyl group) makes it a versatile building block for creating diverse chemical libraries aimed at discovering new therapeutics. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its current and potential applications for researchers, chemists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a stable organic compound whose key characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 96449-69-3 | [1] |

| Monoisotopic Mass | 205.110278721 Da | [1] |

| InChIKey | KJNWTBGLUKBKME-UHFFFAOYSA-N | [1] |

| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)CO | [1] |

| Predicted XlogP | 0.5 | [2] |

Safety and Hazard Information: According to the Globally Harmonized System (GHS) classifications, this compound should be handled with care. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

While several synthetic routes to pyrrolidin-2-one derivatives exist, a common and logical strategy for preparing this compound involves a two-step process starting from a commercially available precursor, such as a 4-alkoxycarbonyl-pyrrolidin-2-one. This approach provides a reliable pathway to the target molecule.

Plausible Synthetic Pathway

A robust method involves the N-benzylation of a suitable pyrrolidinone ester, followed by the selective reduction of the ester moiety to the primary alcohol.

-

N-Benzylation: The secondary amine of the pyrrolidin-2-one starting material is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide to yield the N-benzylated intermediate.

-

Ester Reduction: The ester group of the N-benzylated intermediate is then reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which proceeds via a nucleophilic acyl substitution mechanism.

The overall workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (Intermediate)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 mL per 1 g of starting material).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

-

Substrate Addition: Slowly add a solution of ethyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in dry THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in dry THF (15 mL per 1 g of ester).

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of ethyl 1-benzyl-2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in dry THF.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): Cool the flask to 0 °C and quench the reaction by the sequential, dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water. Stir the resulting granular precipitate vigorously for 1 hour.

-

-

Purification: Filter the solid salts and wash thoroughly with ethyl acetate. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or flash column chromatography if necessary.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm, 5H), the benzylic methylene protons (singlet or AB quartet, δ ≈ 4.5 ppm, 2H), the hydroxymethyl protons (doublet, δ ≈ 3.5-3.7 ppm, 2H), and the protons on the pyrrolidinone ring (multiplets, δ ≈ 2.2-3.4 ppm).

-

¹³C NMR will confirm the presence of the carbonyl carbon (δ ≈ 175 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and pyrrolidinone moieties.

-

-

Infrared (IR) Spectroscopy: Key signals include a strong absorption band for the amide carbonyl (C=O) stretch around 1680 cm⁻¹ and a broad absorption for the hydroxyl (O-H) group around 3400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 206.1.[2]

Applications in Research and Drug Development

The value of this compound lies in its strategic position as a versatile intermediate, particularly in the field of neuropharmacology.

Intermediate for Nootropic Agents

The pyrrolidin-2-one core is the defining feature of the racetam family of nootropics. One such agent, Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), has been studied for its potential to improve learning and memory.[3] this compound is an immediate precursor to nebracetam analogues. The primary hydroxyl group serves as an excellent chemical handle for conversion into other functional groups.

A common synthetic transformation involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., azide followed by reduction, or directly with ammonia or a primary amine) to furnish the desired aminomethyl derivative.

Caption: Logical pathway from the title compound to a Nebracetam-type structure.

The synthesis and study of analogues derived from this pathway are of significant interest for developing novel cognitive enhancers with potentially improved efficacy or pharmacokinetic profiles.

Scaffold for Diverse Bioactive Molecules

Beyond nootropics, the pyrrolidine scaffold is integral to compounds with a wide range of biological activities. Derivatives have been explored as:

-

Enzyme Inhibitors: Compounds with a pyrrolidine core have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease.[4]

-

Anti-inflammatory and Antioxidant Agents: Certain pyrrolidine derivatives have demonstrated anti-inflammatory and antioxidant properties in preclinical studies.[4]

-

HDAC Inhibitors: The pyrrolidine ring has been incorporated into novel histone deacetylase (HDAC) inhibitors, a class of drugs investigated primarily for cancer therapy.[5]

The availability of this compound allows for its use in combinatorial chemistry and fragment-based drug design to generate libraries of novel compounds for screening against these and other biological targets.

Future Directions and Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its straightforward synthesis and the presence of two distinct, modifiable positions—the lactam ring and the hydroxymethyl group—make it an ideal starting point for the exploration of new chemical space.

Future research efforts should focus on several key areas:

-

Stereoselective Synthesis: The development of methods to produce enantiomerically pure (R)- and (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is critical, as the stereochemistry of chiral centers often dictates biological activity.[6]

-

Library Development: Utilizing the hydroxyl group as a diversification point to create libraries of esters, ethers, amines, and other derivatives for high-throughput screening.

-

Biological Evaluation: Screening these novel derivatives for a range of activities, with a primary focus on neuropharmacological targets (e.g., muscarinic receptors, acetylcholinesterase) but also including targets for oncology and inflammatory diseases.[4]

References

Sources

- 1. This compound | C12H15NO2 | CID 178824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (2S,4S)-N-benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Pyrrolidinones: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The pyrrolidinone ring, a five-membered γ-lactam, stands as a privileged scaffold in medicinal chemistry and drug discovery. Its structural rigidity, combined with its capacity for multiple stereocenters, makes it a cornerstone in the architecture of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and history of chiral pyrrolidinones. We trace the evolution of their synthesis from early reliance on nature's chiral pool to the modern era of sophisticated asymmetric catalysis, including transition-metal catalysis, organocatalysis, and biocatalysis. By explaining the causality behind key experimental choices and providing detailed protocols for seminal transformations, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. We illuminate how advancements in enantioselective synthesis have directly enabled the development of groundbreaking therapeutics and continue to shape the future of drug design.

The Pyrrolidinone Core: Foundational Chemistry and the Imperative of Chirality

The 2-pyrrolidinone structure is a fundamental heterocyclic motif in organic chemistry. Early industrial-scale syntheses focused on producing the parent achiral compound, often through the ammonolysis of γ-butyrolactone at high temperatures and pressures or the hydrogenation of succinimide.[1][2][3] While efficient for producing bulk chemicals, these methods offered no stereochemical control.

The significance of chirality in drug development cannot be overstated. Enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4] The U.S. FDA's guidelines on stereoisomeric drugs underscore the need to control and understand the specific configuration of chiral centers in active pharmaceutical ingredients.[4] The pyrrolidinone scaffold can possess up to four stereogenic carbons, leading to a multitude of possible stereoisomers.[4] This structural potential makes the development of methods for the precise, enantioselective synthesis of pyrrolidinones not just an academic challenge, but a critical necessity for creating safer and more effective medicines.[4][5]

Early Strategies for Chirality: Harnessing Nature's Chiral Pool